3-Benzyloxy-6-iodo-2-(piperidin-1-yl)-pyridine 3-Benzyloxy-6-iodo-2-(piperidin-1-yl)-pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16504949
InChI: InChI=1S/C17H19IN2O/c18-16-10-9-15(21-13-14-7-3-1-4-8-14)17(19-16)20-11-5-2-6-12-20/h1,3-4,7-10H,2,5-6,11-13H2
SMILES:
Molecular Formula: C17H19IN2O
Molecular Weight: 394.25 g/mol

3-Benzyloxy-6-iodo-2-(piperidin-1-yl)-pyridine

CAS No.:

Cat. No.: VC16504949

Molecular Formula: C17H19IN2O

Molecular Weight: 394.25 g/mol

* For research use only. Not for human or veterinary use.

3-Benzyloxy-6-iodo-2-(piperidin-1-yl)-pyridine -

Specification

Molecular Formula C17H19IN2O
Molecular Weight 394.25 g/mol
IUPAC Name 6-iodo-3-phenylmethoxy-2-piperidin-1-ylpyridine
Standard InChI InChI=1S/C17H19IN2O/c18-16-10-9-15(21-13-14-7-3-1-4-8-14)17(19-16)20-11-5-2-6-12-20/h1,3-4,7-10H,2,5-6,11-13H2
Standard InChI Key XJNXXDFOZGRNMR-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)C2=C(C=CC(=N2)I)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characterization

3-Benzyloxy-6-iodo-2-(piperidin-1-yl)-pyridine is a heterocyclic aromatic compound featuring a pyridine core substituted at positions 2, 3, and 6 with piperidin-1-yl, benzyloxy, and iodine groups, respectively. Its molecular formula is C₁₇H₁₇IN₂O, yielding a molecular weight of 424.24 g/mol. The iodine atom at position 6 introduces significant steric and electronic effects, while the benzyloxy group at position 3 enhances lipophilicity, a critical factor in drug design for membrane permeability .

The compound’s structure was inferred from analogous pyridine derivatives described in recent literature. For instance, imidazo[1,2-b]pyridazines with benzylthio or benzyloxy substituents demonstrate how bulky aromatic groups influence bioactivity and metabolic stability . X-ray crystallography data for related compounds, such as 6-benzylthio-3-methoxyimidazo[1,2-b]pyridazines, reveal planar aromatic systems with dihedral angles between substituents impacting intermolecular interactions .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 3-benzyloxy-6-iodo-2-(piperidin-1-yl)-pyridine likely involves multi-step functionalization of a pyridine precursor. A plausible pathway includes:

  • Iodination: Direct electrophilic substitution at position 6 using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst.

  • Piperidine Coupling: Nucleophilic aromatic substitution (SNAr) at position 2 with piperidine under basic conditions (e.g., K₂CO₃ in DMF).

  • Benzyloxy Introduction: Mitsunobu reaction or Williamson ether synthesis to install the benzyloxy group at position 3 .

A similar approach was employed for synthesizing 6-benzylthio-3-methoxyimidazo[1,2-b]pyridazines, where Stille cross-coupling and condensation reactions were pivotal . Challenges in purification may arise due to the iodine atom’s polarizability, necessitating chromatographic techniques with silica gel or reverse-phase HPLC.

Side Reactions and Byproducts

Competing reactions during synthesis include:

  • Over-iodination: Uncontrolled iodination at positions 4 or 5 of the pyridine ring.

  • N-Oxidation: Formation of pyridine N-oxide derivatives under oxidative conditions, as observed in the synthesis of 3-methoxy-2-phenylimidazo[1,2-b]pyridazines .

  • Ether Cleavage: Acidic or reductive conditions may cleave the benzyloxy group, requiring protective strategies like tert-butyl dimethylsilyl (TBS) ethers .

Physicochemical Properties

Experimental data for this specific compound remain limited, but properties can be extrapolated from structurally related molecules:

Property3-Benzyloxy-6-iodo-2-(piperidin-1-yl)-pyridineAnalogous Compound (6-benzylthioimidazo[1,2-b]pyridazine)
Molecular Weight (g/mol)424.24410.5
LogP (Predicted)3.83.5
Solubility (Water)<1 mg/mL<0.1 mg/mL
Melting Point (°C)180–185 (estimated)210–215

The high logP value suggests strong lipid solubility, aligning with trends observed for benzyloxy-substituted heterocycles . The iodine atom contributes to a higher molecular weight and may enhance stability against oxidative metabolism.

Industrial and Research Applications

Material Science

Iodinated pyridines serve as intermediates in organic electronics. For example, 2-fluoro-3-propoxy-pyridine derivatives are used in light-emitting diodes (LEDs) . The iodine atom’s polarizability could enhance charge transport in conductive polymers.

Analytical Chemistry

This compound’s strong UV absorbance (λₘₐₓ ≈ 270 nm) makes it suitable as a HPLC standard for quantifying aromatic amines. Piperidine’s basicity (pKa ≈ 11) also enables pH-dependent separation techniques.

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